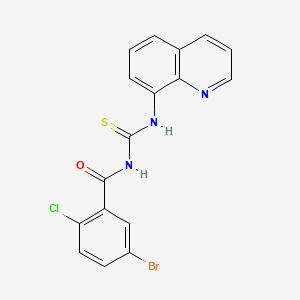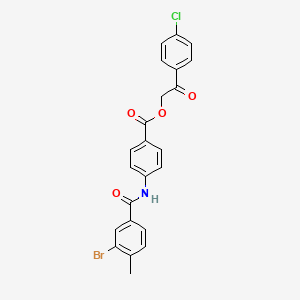
5-bromo-2-chloro-N-(quinolin-8-ylcarbamothioyl)benzamide
概要
説明
5-bromo-2-chloro-N-(quinolin-8-ylcarbamothioyl)benzamide is a complex organic compound that features a quinoline moiety attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(quinolin-8-ylcarbamothioyl)benzamide typically involves multi-step organic reactionsThe final step often involves the coupling of the quinoline moiety with the benzamide structure under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
5-bromo-2-chloro-N-(quinolin-8-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the quinoline or benzamide moieties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex organic molecules .
科学的研究の応用
5-bromo-2-chloro-N-(quinolin-8-ylcarbamothioyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-bromo-2-chloro-N-(quinolin-8-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby altering their activity .
類似化合物との比較
Similar Compounds
5-bromo-2-chloro-N,N-dimethylbenzamide: Similar in structure but lacks the quinoline moiety.
5-bromo-2-chloro-N-isopropylbenzamide: Another derivative with different substituents on the benzamide ring.
Uniqueness
5-bromo-2-chloro-N-(quinolin-8-ylcarbamothioyl)benzamide is unique due to the presence of both the quinoline and benzamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
特性
IUPAC Name |
5-bromo-2-chloro-N-(quinolin-8-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN3OS/c18-11-6-7-13(19)12(9-11)16(23)22-17(24)21-14-5-1-3-10-4-2-8-20-15(10)14/h1-9H,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQFCEWKPSRHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=S)NC(=O)C3=C(C=CC(=C3)Br)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B3603485.png)
![3,4,5-triethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3603495.png)

![3-(benzyloxy)-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B3603507.png)
![3-chloro-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide](/img/structure/B3603511.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide](/img/structure/B3603528.png)
![2-(4-bromophenoxy)-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B3603529.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B3603539.png)

![N-({[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B3603549.png)
![3,4-dimethoxy-N-[({2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3603554.png)
![N-[[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]propanamide](/img/structure/B3603565.png)
![N-({[5-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3603581.png)
![N-({[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3603584.png)
